molecular formula C20H21NO3 B1293310 3-Azetidinomethyl-3'-carboethoxybenzophenone CAS No. 898771-48-7

3-Azetidinomethyl-3'-carboethoxybenzophenone

Cat. No.: B1293310
CAS No.: 898771-48-7
M. Wt: 323.4 g/mol
InChI Key: RQIZJQCZGFPFPH-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3’-carboethoxybenzophenone: is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.4 g/mol . It is characterized by the presence of an azetidine ring, a benzophenone core, and a carboethoxy group. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-3’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the azetidine ring .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-3’-carboethoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-carboethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-Azetidinomethyl-3’-carboethoxybenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[3-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-9-4-8-17(13-18)19(22)16-7-3-6-15(12-16)14-21-10-5-11-21/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIZJQCZGFPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643246
Record name Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-48-7
Record name Ethyl 3-[3-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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